molecular formula C17H13FN2O B12473333 2,3-dihydroindol-1-yl-(5-fluoro-1H-indol-2-yl)methanone CAS No. 902032-56-8

2,3-dihydroindol-1-yl-(5-fluoro-1H-indol-2-yl)methanone

Cat. No.: B12473333
CAS No.: 902032-56-8
M. Wt: 280.30 g/mol
InChI Key: BVOPYZLUOONHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-DIHYDROINDOLE-1-CARBONYL)-5-FLUORO-1H-INDOLE is a compound that belongs to the indole family, which is known for its versatile and biologically active nitrogen-based heterocyclic structures. Indole derivatives are widely used in the synthesis of various organic compounds due to their significant biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIHYDROINDOLE-1-CARBONYL)-5-FLUORO-1H-INDOLE typically involves multicomponent reactions, which are efficient for creating complex molecules. One common method involves the cyclocondensation reaction of 1-methyl-1H-indol-2-ol with substituted arenes and cyanoacetamide in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, utilizing large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DIHYDROINDOLE-1-CARBONYL)-5-FLUORO-1H-INDOLE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole derivatives with ketone or aldehyde groups, while reduction could produce more saturated compounds.

Scientific Research Applications

2-(2,3-DIHYDROINDOLE-1-CARBONYL)-5-FLUORO-1H-INDOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-DIHYDROINDOLE-1-CARBONYL)-5-FLUORO-1H-INDOLE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors in the body .

Comparison with Similar Compounds

Similar Compounds

    2,3-DIHYDROINDOLE-1-CARBONYL: A related compound with similar structural features.

    5-FLUORO-1H-INDOLE: Another indole derivative with fluorine substitution.

Uniqueness

2-(2,3-DIHYDROINDOLE-1-CARBONYL)-5-FLUORO-1H-INDOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

902032-56-8

Molecular Formula

C17H13FN2O

Molecular Weight

280.30 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-(5-fluoro-1H-indol-2-yl)methanone

InChI

InChI=1S/C17H13FN2O/c18-13-5-6-14-12(9-13)10-15(19-14)17(21)20-8-7-11-3-1-2-4-16(11)20/h1-6,9-10,19H,7-8H2

InChI Key

BVOPYZLUOONHCE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(N3)C=CC(=C4)F

solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.